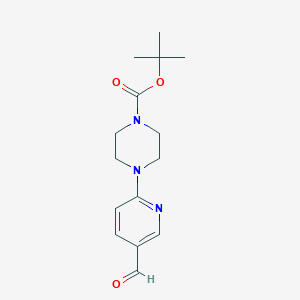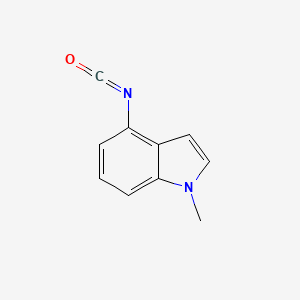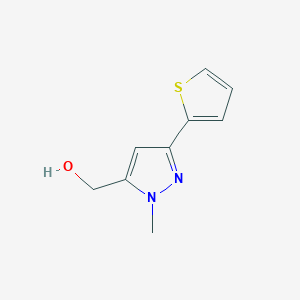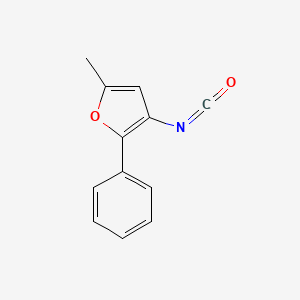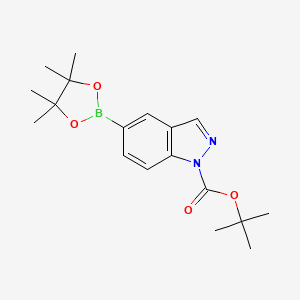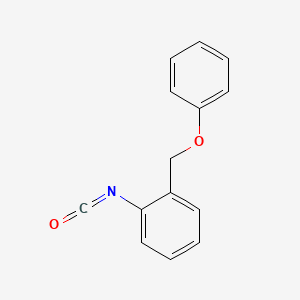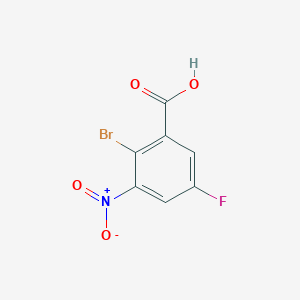
2-ブロモ-5-フルオロ-3-ニトロ安息香酸
概要
説明
2-Bromo-5-fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 g/mol . It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core. This compound appears as a white or off-white crystalline powder and is soluble in organic solvents like alcohols and ethers, but only slightly soluble in water .
科学的研究の応用
2-Bromo-5-fluoro-3-nitrobenzoic acid has several applications in scientific research:
生化学分析
Biochemical Properties
2-Bromo-5-fluoro-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and inhibition. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions typically involves the binding of 2-Bromo-5-fluoro-3-nitrobenzoic acid to the active site of the enzyme, thereby inhibiting its activity and altering the biochemical pathway .
Cellular Effects
The effects of 2-Bromo-5-fluoro-3-nitrobenzoic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression related to cell growth and apoptosis . Additionally, 2-Bromo-5-fluoro-3-nitrobenzoic acid can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced cellular proliferation and increased oxidative stress .
Molecular Mechanism
At the molecular level, 2-Bromo-5-fluoro-3-nitrobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 2-Bromo-5-fluoro-3-nitrobenzoic acid may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluoro-3-nitrobenzoic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-5-fluoro-3-nitrobenzoic acid remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of metabolic pathways and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluoro-3-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis . Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes in the animal models .
Metabolic Pathways
2-Bromo-5-fluoro-3-nitrobenzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and reduced energy production . Additionally, the compound may influence the synthesis and degradation of other biomolecules, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-fluoro-3-nitrobenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluoro-3-nitrobenzoic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can inhibit metabolic enzymes and induce oxidative stress . Understanding the subcellular localization of 2-Bromo-5-fluoro-3-nitrobenzoic acid is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluoro-3-nitrobenzoic acid can be synthesized through a multi-step process starting from 2-bromo-5-fluorobenzoic acid. The typical synthetic route involves nitration of 2-bromo-5-fluorobenzoic acid using a mixture of sulfuric acid and fuming nitric acid at low temperatures (5-10°C) to yield 2-bromo-5-fluoro-3-nitrobenzoic acid . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of 2-bromo-5-fluoro-3-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove impurities .
化学反応の分析
Types of Reactions
2-Bromo-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Reduction: Iron powder in ethanol/acetic acid mixture at elevated temperatures (85°C).
Esterification: Thionyl chloride (SOCl2) in methanol at moderate temperatures (10-15°C).
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acids.
Reduction: 2-Bromo-5-fluoro-3-aminobenzoic acid.
Esterification: Methyl 2-bromo-5-fluoro-3-nitrobenzoate.
作用機序
The mechanism of action of 2-bromo-5-fluoro-3-nitrobenzoic acid depends on its specific application
Nitro Group: Can undergo reduction to form amino derivatives, which may interact with biological targets.
Bromo and Fluoro Groups: Can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
2-Bromo-5-fluorobenzoic acid: Lacks the nitro group, making it less reactive in certain types of reactions.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Similar structure but with different positions of the substituents, affecting its reactivity and applications.
5-Bromo-2-fluoro-3-nitrobenzoic acid: Another positional isomer with distinct chemical properties.
特性
IUPAC Name |
2-bromo-5-fluoro-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECOPMNBEYPKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595010 | |
| Record name | 2-Bromo-5-fluoro-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055331-73-1 | |
| Record name | 2-Bromo-5-fluoro-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-FLUORO-3-NITROBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
